molecular formula C16H12OS B15043463 (2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B15043463
M. Wt: 252.3 g/mol
InChI Key: AQCHDONPPMMUFP-GDNBJRDFSA-N
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Description

(2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 4-methylbenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. A common method is the Claisen-Schmidt condensation, which uses a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-methylbenzylidene)-1-benzothiophen-3(2H)-one: is similar to other benzothiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety may enhance its lipophilicity and potentially its interaction with biological targets.

Properties

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C16H12OS/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10-

InChI Key

AQCHDONPPMMUFP-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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